N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide
Description
This compound features an oxalamide backbone linking two distinct moieties:
- N1-substituent: A 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design.
- N2-substituent: A piperidin-4-ylmethyl group functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle, contributing to hydrogen bonding and charge-transfer interactions with biological targets.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-12-17(31-24-23-12)20(28)25-6-4-13(5-7-25)11-21-18(26)19(27)22-14-2-3-15-16(10-14)30-9-8-29-15/h2-3,10,13H,4-9,11H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPFEVZKLDMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with chromatin-bound nuclear proteins. These proteins facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of themselves (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic attack. This interaction could lead to changes in the target proteins, potentially affecting their function and the overall biochemical pathways they are involved in.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are associated with various pharmacological properties. The aim of this article is to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol. Its structure includes:
- Dihydrobenzo[b][1,4]dioxin : Known for antioxidant and anti-inflammatory properties.
- Thiadiazole : Associated with anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, one study reported that similar thiadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The most active compounds showed IC50 values ranging from 0.034 to 0.084 mmol/L against these cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation .
- Antioxidant activity : The benzodioxane structure contributes to its ability to scavenge free radicals.
Case Studies
Several case studies have investigated the biological activity of related compounds:
| Compound Name | Cell Line Tested | IC50 Value (mmol/L) | Biological Activity |
|---|---|---|---|
| Compound A | MCF7 | 0.084 ± 0.020 | Cytotoxic |
| Compound B | A549 | 0.034 ± 0.008 | Cytotoxic |
| Compound C | NIH3T3 | >0.5 | Non-cytotoxic |
These studies indicate a trend where modifications in the structure can significantly enhance or reduce biological activity.
In Silico Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact favorably with enzymes such as alpha-glucosidase and acetylcholinesterase. Such interactions are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the oxalamide core but differ in substituents, influencing their biological and physicochemical profiles:
Physicochemical Properties
- Lipophilicity : The thiadiazole’s polarizable sulfur and nitrogen atoms likely increase logP compared to phenylpiperazine () but decrease it relative to thiophene ().
- Solubility : The pyrazole derivative () may exhibit higher aqueous solubility due to its nitrogen-rich structure, whereas the thiadiazole’s aromaticity could reduce solubility.
Computational Predictions
- ChemGPS-NP Analysis () : This model positions the target compound in a distinct chemical space due to its thiadiazole group, suggesting unique bioactivity compared to analogues with tetrahydrothiophene or thiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
